(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine-2,3-dione core, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and various substituted benzaldehydes. The key steps in the synthesis may involve:
Aldol Condensation: This reaction forms the carbon-carbon bond between the pyrrolidine core and the substituted benzaldehyde.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings.
Methoxylation: Addition of methoxy groups to the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of hydroxyl and methoxy groups suggests it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds or participate in other interactions with these targets, modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione: This compound itself.
This compound analogs: Compounds with similar structures but different substituents on the aromatic rings or pyrrolidine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-31-19-12-17(9-10-18(19)27)21-20(22(28)16-7-3-2-4-8-16)23(29)24(30)26(21)14-15-6-5-11-25-13-15/h2-13,21,27-28H,14H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPUCPHSFPIMBQ-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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